Product packaging for Cryptolepine(Cat. No.:CAS No. 480-26-2)

Cryptolepine

Numéro de catalogue: B1217406
Numéro CAS: 480-26-2
Poids moléculaire: 232.28 g/mol
Clé InChI: KURWKDDWCJELSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cryptolepine is a naturally occurring indoloquinoline alkaloid (IUPAC: 5-Methyl-5H-indolo[3,2-b]quinoline) isolated from the roots of the West African shrub Cryptolepis sanguinolenta . This multi-target compound possesses significant pharmacological properties, making it a valuable tool for investigating cancer, infectious diseases, and inflammatory pathways. In oncology research, this compound exhibits potent antitumor and cytotoxic activity against a broad spectrum of mammalian cancer cells, including breast, liver, and non-melanoma skin cancers . Its primary mechanism of action involves the inhibition of topoisomerase II activity and intercalation into DNA , leading to DNA damage and S-phase cell cycle arrest . Studies demonstrate that this compound induces apoptosis through the mitochondrial pathway, characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades . It also modulates key oncogenic pathways, including p53 signaling, and downregulates cell cycle regulators such as cyclin D1 and Cdc25 . Beyond its anticancer potential, this compound is a robust compound for infectious disease research. It demonstrates powerful antimalarial efficacy against chloroquine-resistant strains of Plasmodium falciparum , partly through the inhibition of β-haematin formation . It also exhibits antibacterial and antifungal properties . Additionally, this compound shows significant anti-inflammatory effects by inhibiting NF-κB and p38 signaling pathways, and reducing the expression of inflammatory mediators like COX-2, TNFα, and iNOS . Research also explores its potential in metabolic studies, including anti-hyperglycemic effects and the amelioration of insulin resistance . Handling Note: Researchers should note that while this compound has broad research applications, its DNA-intercalating properties are associated with cytotoxicity . Careful experimental design is recommended to leverage its mechanisms while managing potential toxic effects. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2 B1217406 Cryptolepine CAS No. 480-26-2

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

480-26-2

Formule moléculaire

C16H12N2

Poids moléculaire

232.28 g/mol

Nom IUPAC

5-methylindolo[3,2-b]quinoline

InChI

InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14/h2-10H,1H3

Clé InChI

KURWKDDWCJELSV-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3

SMILES canonique

CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3

Autres numéros CAS

480-26-2

Numéros CAS associés

72782-09-3 (mono-hydrochloride)

Synonymes

10H-Indolo(3,2-b)quinoline
5-methylquinolo(2',3'-3,2)indole
cryptolepine
cryptolepine monohydrochloride

Origine du produit

United States

Chemical Structure and Properties

Cryptolepine, chemically known as 5-methyl-5H-indolo[3,2-b]quinoline, possesses a tetracyclic structure formed by the fusion of an indole (B1671886) and a quinoline (B57606) ring. wikipedia.orgresearchgate.netchemicalbook.com Its molecular formula is C₁₆H₁₂N₂, and its molar mass is approximately 232.286 g/mol . wikipedia.org The molecule is characterized by a slightly bent conformation, with a dihedral angle between certain bridging atoms. scielo.org.za While crystallization of this compound itself has not been extensively reported, studies have been conducted on its hydrochloride salt. scielo.org.za The chemical structure is crucial for its biological activity, with modifications to various positions potentially altering its pharmacological profile. rsc.orgresearchgate.net

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Cryptolepine

The synthesis of this compound has been a subject of interest for over a century, with methodologies evolving from pioneering routes to more advanced and modular strategies.

Pioneering Synthetic Routes

The first synthesis of this compound was reported in 1906 by Fichter and Boehringer, remarkably preceding its isolation from a natural source. This early work laid the foundation for subsequent synthetic endeavors. Another notable early approach involved the synthesis of this compound and its analogue, cryptotackieine, from a common intermediate, 1,3-bis(2-nitrophenyl)propan-2-one. The synthesis of this compound from this intermediate involved the reduction of the nitro groups, followed by oxidative cyclization with iodosobenzene (B1197198) diacetate and subsequent N-methylation researchgate.net. Later, in an effort to unambiguously confirm its structure, two synthetic routes were reported, one of which was an unambiguous synthesis that solidified the structural assignment of this compound nih.gov.

Advanced and Modular Synthetic Methodologies

More recent synthetic strategies have focused on efficiency, modularity, and the use of modern synthetic techniques. One such approach describes a convenient method for the synthesis of neothis compound (B1663133), a this compound isomer, utilizing a Wittig reaction and a one-pot reduction–cyclization–dehydration sequence as key steps researchgate.net. The concept of modularity allows for the synthesis of various analogues by using differently substituted starting materials. For instance, an efficient, modular synthesis of neothis compound has been developed from readily available starting materials, employing a strategy that can be adapted to produce a variety of analogues by using different substituted o-aminobenzaldehydes and o-nitrophenylacetic acids nih.gov.

Semi-synthetic approaches have also been explored as a more convenient route to certain derivatives. For example, halogenated analogues of this compound, such as 7-bromo- and 7,9-dibromothis compound, have been obtained in excellent yields through the reaction of this compound with N-bromosuccinimide (NBS) in trifluoroacetic acid researchgate.net. This method provides a more direct pathway to these specific derivatives compared to total synthesis from simple starting materials researchgate.net.

Biomimetic Synthesis Investigations

Biomimetic synthesis aims to mimic the natural biosynthetic pathways of a compound in a laboratory setting. While a specific biomimetic total synthesis of this compound has not been extensively reported, understanding its proposed metabolic pathways can provide insights into potential biomimetic strategies mdpi.com. The biosynthesis of alkaloids often involves complex enzymatic reactions that guide the formation of intricate ring systems thieme-connect.de. A proposed biosynthetic pathway for this compound could serve as a blueprint for designing a synthetic route that follows a similar cascade of reactions, potentially leading to a more efficient and stereoselective synthesis. General biomimetic strategies, such as those used for other alkaloids, often involve key cyclization and rearrangement steps that are inspired by enzymatic processes nih.gov.

Rational Design and Synthesis of this compound Analogues

The development of this compound analogues has been a major focus of research, aiming to explore the structure-activity relationships of this class of compounds.

Scaffold Modification Strategies

Modifications of the core indoloquinoline scaffold of this compound have been explored to generate novel derivatives. One strategy involves the synthesis of analogues with halogens or nitro groups introduced into the indole (B1671886) or quinoline (B57606) rings. For example, a series of analogues with such substitutions have been synthesized and evaluated lshtm.ac.uk. The synthesis of 2,7-dibromothis compound (B1245172) has been achieved using 5-bromoindoxyldiacetate and 5-bromoisatin (B120047) as starting materials researchgate.netnih.gov. Additionally, a series of novel nitro-analogues of this compound have been synthesized to investigate their potential as bioreducible anticancer agents nih.gov.

Analogue Type Synthetic Starting Materials/Reagents Reference
Halogenated Analogues5-bromoindoxyldiacetate, 5-bromoisatin, N-bromosuccinimide researchgate.netnih.gov
Nitro AnaloguesVarious nitrated precursors nih.gov

Introduction of Side Chains and Functional Groups

The introduction of various side chains and functional groups at different positions of the this compound molecule is a common strategy to create diverse analogues. A significant number of derivatives have been synthesized by modifying the C-2, N-5, N-10, and C-11 positions miguelprudencio.com.

The incorporation of basic aminoalkyl side chains at the C-11 position has been a particular area of interest. A series of this compound derivatives with short basic side chains at this position have been synthesized. The synthetic route to these analogues involves the initial synthesis of the 11-chlorothis compound intermediate, followed by nucleophilic substitution with various amines. For instance, propyl, butyl, and cycloalkyl diamine side chains have been successfully introduced.

The synthesis of these C-11 substituted analogues generally proceeds through a common intermediate, 11-chloro-10H-indolo[3,2-b]quinoline, which is then reacted with the desired amine.

Side Chain/Functional Group Position of Introduction Synthetic Approach Example Derivatives Reference
Aminoalkyl chainsC-11Nucleophilic substitution on 11-chlorothis compoundPropylamino, Butylamino, Cycloalkylamino derivatives
Various substituentsC-2, N-5, N-10, C-11Modification of the core structureHalogenated, nitrated, and dimer derivatives miguelprudencio.com

Stereoselective Synthesis Considerations

The stereoselective synthesis of this compound derivatives can be approached through several established methodologies in asymmetric synthesis. These include the use of chiral auxiliaries, chiral catalysts, and the application of substrate-controlled diastereoselective reactions. The choice of strategy often depends on the specific location and nature of the newly introduced stereocenter in the this compound scaffold.

One common approach involves the use of a chiral auxiliary , a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For instance, chiral auxiliaries derived from readily available natural products like amino acids, terpenes, or carbohydrates can be employed. nih.govresearchgate.net In the context of this compound analogs, a chiral auxiliary could be appended to a precursor fragment before the formation of the indoloquinoline core or attached to the pre-formed core to direct a subsequent functionalization step.

Asymmetric catalysis represents another powerful tool for the enantioselective synthesis of chiral molecules. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This method is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of chiral indoloquinoline alkaloids, various enantioselective catalytic methods have been developed for related heterocyclic systems, which could be adapted for this compound derivatives. nih.gov These might include asymmetric hydrogenations, Michael additions, or cycloadditions catalyzed by chiral transition metal complexes or organocatalysts.

Substrate-controlled diastereoselective synthesis is a strategy where the existing chirality in a molecule influences the stereochemical outcome of a new stereocenter being formed. This is particularly relevant in the synthesis of derivatives that already contain a chiral center, for example, those derived from chiral amino acids or other building blocks from the chiral pool. mdpi.com For instance, if a chiral side chain is attached to the this compound core, its stereochemistry can direct the approach of a reagent to a prochiral center on the ring system, leading to the preferential formation of one diastereomer.

While the synthesis of numerous achiral this compound derivatives has been reported to enhance biological activity, such as their antiplasmodial and cytotoxic properties, specific examples detailing the stereoselective synthesis of chiral this compound analogs and the differential biological activity of the resulting enantiomers are less common in the literature. nih.govscielo.org.mx However, the principles of asymmetric synthesis are well-established and their application to the this compound scaffold holds significant potential for the discovery of novel, more potent, and selective therapeutic agents. rsc.orgnih.gov

Nucleic Acid Interaction Mechanisms

This compound's planar, tetracyclic structure allows it to interact directly with DNA, a fundamental aspect of its mechanism of action. These interactions disrupt normal DNA processes and contribute to its cytotoxic effects.

DNA Intercalation Dynamics and Specificity

This compound is a characteristic DNA intercalating agent, inserting its planar indoloquinoline ring system between the base pairs of the DNA double helix. This intercalation is stabilized by a combination of van der Waals forces between the aromatic system of this compound and the surrounding nucleobases, as well as hydrogen bonds with the DNA backbone. nih.gov

Research has demonstrated a notable specificity in this compound's binding, showing a preference for GC-rich (guanine-cytosine) sequences over those rich in AT (adenine-thymine). nih.govnih.gov Further detailed studies, including X-ray crystallography, have revealed a unique binding mode where this compound preferentially intercalates at non-alternating cytosine-cytosine (CC) sites. nih.gov This interaction with asymmetric CC sites is a distinctive feature, as it represents the first documented case of an intercalator binding to a non-alternating pyrimidine-pyrimidine DNA sequence. nih.gov The asymmetry of the this compound molecule itself is thought to induce a stable, perfect stacking arrangement within this asymmetric DNA site, even without direct hydrogen bonding interactions. nih.gov

PropertyDescription
Binding Mode Intercalation
Primary Stabilizing Forces Van der Waals interactions, Hydrogen bonds
Sequence Preference GC-rich sequences
Specific Binding Site Non-alternating Cytosine-Cytosine (CC) sites

G-Quadruplex Binding Affinity

In addition to duplex DNA, this compound has been shown to interact with non-canonical DNA structures, including G-quadruplexes (G4s). G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are commonly found in telomeres and gene promoter regions. Competition dialysis assays and mass spectrometry have confirmed that this compound can bind to G-quadruplex structures. nih.gov

However, its affinity for G-quadruplexes appears to be modest. Studies have characterized this compound as a weak telomerase inhibitor, an enzyme that maintains telomere length and relies on G-quadruplex structures. nih.gov It has also been noted that this compound exhibits a more significant preference for triplex DNA structures over both duplex and quadruplex DNA. nih.gov

Effects on DNA Synthesis Pathways

A primary consequence of this compound's interaction with DNA is the inhibition of DNA synthesis. nih.govnih.gov This inhibitory effect is more potent against DNA synthesis than against RNA and protein synthesis. nih.gov By intercalating into the DNA helix, this compound creates a physical barrier that obstructs the action of DNA polymerases, thereby stalling replication forks. researchgate.net This disruption of DNA replication leads to the activation of DNA damage response pathways and can induce cell cycle arrest, particularly in the S-phase and G2/M phases. nih.govresearchgate.netoaepublish.com The inhibition of DNA synthesis is a key contributor to the cytotoxic and anti-proliferative properties of this compound. nih.gov

Topoisomerase Modulation

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication, transcription, and recombination. This compound has been identified as a potent inhibitor of both type I and type II topoisomerases.

Topoisomerase I Inhibition Mechanisms

This compound has been shown to inhibit the activity of topoisomerase I (Topo I). nih.gov Treatment of cancer cells with this compound leads to a decrease in both the expression and the enzymatic activity of Topo I. nih.govmdpi.com Topoisomerase I functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate and relieve superhelical tension, before resealing the break. youtube.com Inhibitors of this enzyme, often referred to as "poisons," work by trapping the enzyme-DNA covalent intermediate, which leads to the accumulation of single-strand breaks. nih.gov These breaks can be converted into lethal double-strand breaks when a replication fork collides with the trapped complex. While it is established that this compound inhibits Topo I activity, the precise, detailed mechanism of how it stabilizes the Topo I-DNA cleavage complex is less extensively characterized compared to its interaction with Topoisomerase II.

Topoisomerase II Inhibition and DNA Cleavage Induction

This compound is a potent inhibitor of topoisomerase II (Topo II). nih.govnih.gov Unlike Topo I, Topo II creates transient double-strand breaks in the DNA to allow another DNA duplex to pass through, thereby resolving DNA tangles and supercoils. This compound acts as a Topo II poison by stabilizing the covalent complex formed between the enzyme and the cleaved DNA. nih.govnih.govnih.gov This action prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. researchgate.netnih.gov

The poisoning effect of this compound on Topo II is more pronounced than that of related alkaloids like matadine (B1219934) and serpentine. nih.gov It stimulates DNA cleavage at numerous sites, and unlike some other Topo II inhibitors, it does not show a preference for cutting at a specific base. nih.govnih.gov The induction of these double-strand breaks triggers a robust DNA damage response, leading to cell cycle arrest and, ultimately, cell death. researchgate.netnih.gov

Table of Topoisomerase Inhibition by this compound

Enzyme Effect Mechanism of Action
Topoisomerase I Inhibition of activity and expression Trapping of the Topo I-DNA cleavage complex, leading to single-strand breaks.

| Topoisomerase II | Potent inhibition and poisoning | Stabilization of the Topo II-DNA covalent complex, preventing religation and inducing double-strand breaks. |

Topoisomerase-DNA Covalent Complex Formation

This compound is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. nih.gov Unlike catalytic inhibitors, this compound functions as a topoisomerase poison. It binds to DNA through intercalation, preferentially at GC-rich sequences, and stabilizes the transient covalent complex formed between topoisomerase II and DNA. nih.govnih.gov This stabilization of the topoisomerase II-DNA covalent complex prevents the re-ligation of the DNA strands, leading to the accumulation of enzyme-linked DNA double-strand breaks. nih.govresearchgate.net This action effectively stalls the catalytic cycle of the enzyme. omicsonline.org

The formation of these stable covalent complexes is a critical aspect of this compound's mechanism. Research has shown that this compound stimulates the cutting of DNA by topoisomerase II at a subset of the enzyme's pre-existing cleavage sites. nih.gov The poisoning effect is more pronounced with this compound compared to related alkaloids like matadine and serpentine. nih.gov This inhibition of topoisomerase activity and the resultant DNA damage are central to the biological activities of this compound. nih.govnih.gov In non-melanoma skin cancer cells (NMSCC), which exhibit higher levels and activity of topoisomerases compared to normal keratinocytes, this compound treatment leads to a significant decrease in topoisomerase activity and substantial DNA damage. nih.govnih.govaacrjournals.org

Cell Signaling Pathway Modulation

This compound demonstrates a remarkable ability to modulate multiple intracellular signaling pathways that are pivotal in cell proliferation, survival, and inflammation.

Regulation of p53 Pathway Components

This compound has been shown to activate the p53 signaling cascade, a critical tumor suppressor pathway. nih.govnih.gov In response to the DNA damage induced by topoisomerase inhibition, this compound treatment leads to the activation and accumulation of the p53 protein. nih.govaacrjournals.org This activation occurs through post-translational modifications, including the enhanced phosphorylation and acetylation of p53, and is associated with the downregulation of MDM2, a negative regulator of p53. aacrjournals.org

Once activated, p53 transcriptionally upregulates its target genes, which are key effectors of cell cycle arrest and apoptosis. youtube.comyoutube.com Studies have demonstrated that this compound treatment results in increased protein expression of the cyclin-dependent kinase (CDK) inhibitors p16 and p21. nih.govaacrjournals.org These proteins, in turn, inhibit the activity of CDK/cyclin complexes, leading to cell cycle arrest, primarily at the S-phase and G2/M phases. nih.govnih.govmdpi.com Furthermore, in triple-negative breast cancer cells with mutant p53, this compound can induce a conformational change in the mutant protein, enhancing its DNA binding ability and restoring its tumor-suppressing functions, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Cell LineEffect of this compound on p53 PathwayResearch Finding
SCC-13 & A431 (Non-melanoma skin cancer)Activation of p53 signaling cascade.Increased phosphorylation and acetylation of p53; enhanced expression of p16 and p21. nih.govaacrjournals.org
Triple-Negative Breast Cancer CellsInduces conformational change in mutant p53.Enhances DNA binding ability of mutant p53, activating its tumor-suppressing potential. nih.gov
B16 Melanoma CellsBlocks cell cycle in G2/M phase.Accumulation of cells in the G2/M phase, consistent with p53-mediated cell cycle arrest. nih.gov

Interference with NF-κB Signaling

This compound exerts significant anti-inflammatory effects by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov Research indicates that this compound inhibits NF-κB activity not by preventing the degradation of its inhibitor, IκB, but by directly blocking the DNA binding of activated NF-κB. nih.gov This mechanism has been observed in both in vivo and in vitro studies using RAW 264.7 macrophage cells. nih.gov

In human neuroblastoma cells, this compound has been shown to inhibit the nuclear translocation of the NF-κBp65 subunit, a key step in the activation of the NF-κB pathway. nih.gov Similarly, in TNFα-stimulated A549 lung carcinoma cells, this compound inhibited TNFα-induced IκB phosphorylation and the subsequent nuclear translocation of NF-κBp65. pa2online.org This inhibition of NF-κB signaling leads to the downregulation of NF-κB-regulated pro-inflammatory and anti-apoptotic proteins, such as Bcl-2, cyclin D1, survivin, XIAP, and cIAP. pa2online.org The anti-inflammatory properties of this compound are also mediated through the inhibition of cyclooxygenase-2 (COX-2) and microsomal prostaglandin (B15479496) synthase-1 (mPGES-1), actions that are likely mediated through the NF-κB and p38 signaling pathways. nih.gov

Cell Line/ModelMechanism of NF-κB InhibitionDownstream Effects
RAW 264.7 (Murine Macrophage)Blocks DNA binding of activated NF-κB.Reduced transcription of NF-κB-regulated proinflammatory proteins. nih.gov
SK-N-SH (Human Neuroblastoma)Inhibition of NF-κBp65 nuclear translocation.Inhibition of COX-2 and mPGES-1 expression. nih.gov
A549 (Human Lung Carcinoma)Inhibition of IκB phosphorylation and NF-κBp65 nuclear translocation.Downregulation of anti-apoptotic proteins (Bcl-2, cyclin D1, survivin, XIAP, cIAP). pa2online.org

Modulation of WNT/β-Catenin Pathway

The WNT/β-catenin signaling pathway, which is frequently deregulated in cancers like colorectal cancer (CRC), is another target of this compound. mdpi.comnih.gov Studies have shown that this compound can suppress the proliferation, stemness, and metastatic properties of CRC cells by inhibiting the WNT/β-catenin signaling pathway. mdpi.comnih.gov

Specifically, in CRC cell lines such as COLO205 and DLD1, this compound has been found to reverse the WNT3a-induced expression of β-catenin and its downstream target genes, including c-MYC and WISP1. mdpi.comnih.govresearchgate.net This suggests that this compound inhibits the WNT3a-mediated activation of this pathway. mdpi.com The stability of β-catenin is tightly regulated by a "destruction complex," which includes Glycogen Synthase Kinase 3β (GSK-3β). plos.orgyoutube.com While direct interaction of this compound with GSK-3β has not been explicitly detailed, its ability to reduce β-catenin levels points towards an interference with this regulatory mechanism. mdpi.comcapes.gov.br By downregulating WNT target genes, this compound can inhibit processes such as epithelial-to-mesenchymal transition (EMT) and cell migration. mdpi.comnih.gov

Effects on STAT3, c-Myc, and HIF-1α Pathways

This compound has been demonstrated to inhibit the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway, which is implicated in the progression of various cancers, including hepatocellular carcinoma. nih.gov In the presence of IL-6, this compound dose-dependently decreases the levels of phosphorylated STAT3 (p-STAT3). nih.govresearchgate.net The compound also increases the protein levels of STAT1, which is involved in the IFN-1 response pathway. nih.gov

The proto-oncogene c-Myc, a critical regulator of cell growth and proliferation, is also modulated by this compound. youtube.comcapes.gov.br As a downstream target of the WNT/β-catenin pathway, the expression of c-Myc is reduced by this compound in colorectal cancer cells. mdpi.comnih.gov This finding is consistent with reports showing reduced c-Myc levels in melanoma cells following this compound treatment. mdpi.com The inhibition of c-Myc is a significant aspect of this compound's anti-cancer activity, as c-Myc is overexpressed in a vast number of human tumors. youtube.com Direct evidence for this compound's effect on Hypoxia-Inducible Factor-1α (HIF-1α) is less established in the reviewed literature, though crosstalk between the pathways it inhibits (like NF-κB and STAT3) and HIF-1α signaling is well-documented.

Interaction with mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. While direct and extensive studies on the interaction between this compound and the mTOR pathway are not as prevalent as for other pathways, some evidence suggests a connection. The mTOR pathway is often downstream of signaling cascades that are known to be inhibited by this compound, such as the PI3K/Akt pathway. For instance, in leukemia cells, the regulation of β-catenin stability by some compounds is shown to be independent of the mTOR signal pathway, suggesting a level of specificity in pathway modulation. plos.org Given that this compound affects multiple upstream regulators like p53, NF-κB, and WNT/β-catenin, which are known to crosstalk with mTOR signaling, it is plausible that this compound indirectly influences mTOR activity. However, further research is required to fully elucidate the direct or indirect effects of this compound on the mTOR signaling pathway.

Differential Pathway Regulation Across Cellular Contexts

The molecular impact of this compound is not uniform across all cell types; instead, it exhibits differential regulation of key signaling pathways depending on the cellular context. This specificity highlights the compound's complex interactions with cellular machinery.

Research comparing the effects of this compound on human hepatoma (HepG2) cells and human embryonic kidney (HEK293) cells reveals this context-dependent activity. knust.edu.ghresearchgate.net In HEK293 cells, this compound was found to up-regulate nine distinct pathways, including the crucial p53, Interferon Regulatory Factor 1 (IRF1), and Progesterone Receptor (PR) pathways. knust.edu.ghresearchgate.net This was confirmed by increased transcript levels of IRF1 and PR. knust.edu.gh Conversely, in the same HEK293 cell line, this compound down-regulated 27 other pathways, notably including STAT3, c-Myc, and HIF-1α, with corresponding decreases in HIF-1α and STAT3 transcripts. knust.edu.ghresearchgate.net The regulation of these pathways in HEK293 cells differed from what was previously observed in HepG2 cells, underscoring that the compound's effects are cell-dependent. knust.edu.ghresearchgate.net

Further evidence of pathway-specific action is seen in colorectal cancer (CRC) cells, where this compound has been shown to suppress cell proliferation, stemness, and metastatic processes by inhibiting the WNT/β-catenin signaling pathway. nih.gov It was observed to inhibit the transcriptional activity of the TCF/LEF transcription factor, a key downstream component of this pathway. nih.gov In another context, this compound has been identified as a potent inducer of the Type 1 Interferon (IFN-1) pathway in multiple cell types, including a model of human macrophages. nih.gov It increases the transcript levels of essential pathway components like JAK1, TYK2, STAT1, STAT2, and IRF9, leading to an antiviral and anticancer response. nih.gov This IFN-1 induction occurs independently of the common MAVS and STING pathways, suggesting a unique mechanism of action. nih.gov

Table 1: Differential Pathway Regulation by this compound in Various Cell Lines

Cell Line Pathway Effect of this compound Reference
HEK293 (Human Embryonic Kidney) p53, IRF1, PR Up-regulation knust.edu.ghresearchgate.net
STAT3, c-Myc, HIF-1α Down-regulation knust.edu.ghresearchgate.net
Colorectal Cancer Cells WNT/β-Catenin Inhibition nih.gov
Multiple Cell Types (inc. Macrophages) Type 1 Interferon (IFN-1) Induction nih.gov

Cellular Response Induction

This compound triggers significant cellular responses, primarily culminating in the inhibition of cell proliferation and the induction of programmed cell death through multiple, interconnected mechanisms.

Cell Cycle Arrest Mechanisms (e.g., G1, S/G2 phase)

This compound is a potent inducer of cell cycle arrest, and its effect is often dose-dependent. In human lung adenocarcinoma A549 cells, this compound was shown to activate different molecular pathways to induce cell cycle checkpoint activation based on its concentration. nih.gov At lower concentrations (1.25-2.5 µM), it primarily caused a G1-phase block. nih.gov As the concentration increased to 2.5-5 µM, the arrest shifted to the S-phase and G2/M-phase. nih.gov

This process involves key regulatory proteins. This compound treatment leads to an accumulation of p53 and the induction of p21(Cip1/WAF1), a critical cell cycle inhibitor. nih.gov Interestingly, the induction of p21(Cip1/WAF1) by this compound can occur even in cells where p53 has been silenced, indicating both p53-dependent and p53-independent mechanisms of action. nih.govnih.gov Further studies in p53-mutated human osteosarcoma MG63 cells confirmed that this compound can activate p21(WAF1/CIP1) expression and cause growth arrest in a p53-independent manner, mediated through a specific Sp1 site in the p21 promoter region. nih.govresearchgate.net The compound has been shown to downregulate cyclin-dependent kinases as well as cyclins A, D1, and E, which are essential for cell cycle progression. researchgate.net

Apoptosis Induction Pathways (e.g., caspase activation, mitochondrial membrane potential disruption)

This compound effectively induces apoptosis, or programmed cell death, in various cancer cells through a mechanism that involves DNA damage and the mitochondrial pathway. One of the initial actions of this compound is the inhibition of topoisomerase I and II, enzymes critical for DNA replication and repair. nih.gov This inhibition leads to significant DNA damage, which in turn activates signaling cascades involving ATM/ATR, BRCA1, Chk1/Chk2, and H2AX phosphorylation. nih.govresearchgate.net

This DNA damage response activates the p53 signaling pathway. researchgate.netnih.gov Activated p53 influences the balance of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical step that leads to the disruption of the mitochondrial membrane potential. researchgate.netnih.govfrontiersin.org The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.gov

Once in the cytosol, cytochrome c initiates the caspase cascade, a key component of the apoptotic machinery. frontiersin.org This leads to the activation of initiator caspases, such as caspase-9, and subsequently, effector caspases like caspase-3 and caspase-7. nih.govresearchgate.netfrontiersin.org The activation of these caspases executes the final stages of apoptosis, resulting in characteristic features like the condensation and fragmentation of the cell nucleus. nih.govpa2online.org In TNFα-stimulated A549 lung cancer cells, this compound has also been shown to induce apoptosis by interfering with the NF-κB signaling pathway, inhibiting the nuclear translocation of NF-κBp65 and reducing the expression of NF-κB-regulated anti-apoptotic proteins like Bcl-2, cyclin D1, survivin, XIAP, and cIAP. pa2online.org

Autophagy Modulation (if applicable)

The role of this compound in modulating autophagy—a cellular "self-eating" process for degrading and recycling cellular components—is an emerging area of investigation. capes.gov.br Evidence suggests that the reactive oxygen species (ROS) generated by this compound treatment may mediate the autophagic pathway; however, the precise molecular mechanisms behind this potential modulation require more detailed investigation. researchgate.net

Autophagy itself plays a dual role in cancer. In the early stages of carcinogenesis, it can act as a tumor suppressor by removing damaged organelles and preventing genome instability. nih.gov In established tumors, however, autophagy can serve as a survival mechanism, helping cancer cells withstand stressful conditions like nutrient deprivation or therapeutic interventions. capes.gov.brnih.gov This complex role means that modulating autophagy is a nuanced therapeutic strategy. nih.gov Some cancer cells can even develop resistance to therapies by circumventing their dependence on autophagy, highlighting the intricate relationship between these cellular processes. youtube.com The full extent to which this compound's therapeutic effects are linked to the induction or inhibition of autophagy is not yet fully elucidated and remains a subject for further research.

Synthesis and Analogues

The synthesis of cryptolepine and its analogues has been a significant area of research, driven by the need to explore structure-activity relationships and develop compounds with improved pharmacological profiles. psu.eduresearchgate.netrsc.orgresearchgate.netnih.govnih.govacs.org Various synthetic strategies have been employed, often focusing on modifications at different positions of the indoloquinoline core, such as the C-2, N-5, N-10, and C-11 positions. nih.gov Analogues incorporating halogens, nitro groups, or alkyl chains have been synthesized and evaluated for enhanced antiplasmodial, cytotoxic, and anticancer activities. rsc.orgresearchgate.netacs.org For instance, halogenated derivatives like 2,7-dibromothis compound (B1245172) have shown potent activity and are considered promising leads for new antimalarial agents. researchgate.netontosight.ai

Conclusion

Elucidation of this compound Biosynthetic Pathways

While Cryptolepis sanguinolenta is known to be a rich source of indoloquinoline alkaloids, including this compound, neothis compound (B1663133), and isothis compound, detailed elucidation of the specific biosynthetic pathways for this compound is still an area of active research researchgate.net. Studies have indicated that the biogenesis of these linear and angular indoloquinolines involves complex enzymatic processes. However, comprehensive step-by-step pathways detailing the precursor molecules and enzymatic transformations leading to this compound have not been extensively published in the provided literature. Ongoing research aims to identify the genes and enzymes responsible for the biosynthesis of these natural products, which could involve pathways common to indole (B1671886) and quinoline (B57606) ring formations researchgate.netnih.gov.

Isolation Techniques from Cryptolepis sanguinolenta**

The extraction and purification of this compound from Cryptolepis sanguinolenta involve a series of well-established phytochemical methodologies. These techniques are crucial for obtaining the compound in sufficient purity and quantity for further study.

Extraction of alkaloids, including this compound, from Cryptolepis sanguinolenta typically utilizes various plant parts, predominantly the roots, although stems have also been investigated. Different solvent systems and extraction methods have been employed to maximize the yield of these compounds.

Plant PartExtraction Solvent(s)Extraction MethodKey Alkaloids Isolated (Examples)Citation(s)
RootsMethanolSoxhlet extractionThis compound, Quindoline (B1213401) nih.gov
RootsMethanolSoxhlet extractionThis compound, Quindoline ucc.edu.gh
RootsEthanol (95%)MacerationCryptospirosanguine A, B tandfonline.com
RootsWaterSteepingThis compound, Quindoline google.com
Roots1% Acetic acid in waterExtractionThis compound, Quindoline google.com
Stem (bark & wood)Methanol (Alkaloid extract)Column, Prep. TLC, TLCThis compound, Quindoline ucc.edu.gh

Following initial extraction, crude alkaloid mixtures are subjected to various chromatographic techniques to isolate and purify this compound and its related compounds. These methods leverage differences in polarity, size, and affinity to separate the target molecules from other plant constituents.

Purification Technique(s)Eluent/Matrix ExamplesKey Alkaloids Purified (Examples)Citation(s)
Column ChromatographySilica gel, Various solvent gradientsThis compound, Quindoline nih.govucc.edu.ghtandfonline.comsemanticscholar.org
Preparative Thin Layer Chromatography (Prep. TLC)Silica gelThis compound, Quindoline, Isothis compound ucc.edu.ghsemanticscholar.org
Ion Exchange ChromatographyHighly acidic resin (e.g., DOWEX)This compound, Quindoline google.com
High-Performance Liquid Chromatography (HPLC)C-18 derivatized polymethacrylate, Cross-linked polystyrene, Water/acetonitrile/isopropanol gradientThis compound, Quindoline, Isothis compound google.comnih.govthieme-connect.descielo.br
Sephadex LH-20 gel column chromatographyCH2Cl2/CH3OH (1:1)Isothis compound nih.govscielo.br
Thin Layer Chromatography (TLC)Silica gelThis compound ucc.edu.gh

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for confirming the structures and purity of the isolated alkaloids ucc.edu.ghnih.govresearchgate.netcapes.gov.brconicet.gov.ar. UV-Vis spectroscopy has also been utilized for identification and purity assessment nih.gov.

Identification of Related Indoloquinoline Alkaloids and Analogues

Cryptolepis sanguinolenta is a source of several indoloquinoline alkaloids, with this compound being the most abundant. Among the structurally related compounds identified are neothis compound and isothis compound, which differ primarily in the fusion pattern of their indole and quinoline ring systems.

Neothis compound is a significant indoloquinoline alkaloid isolated from the roots of Cryptolepis sanguinolenta researchgate.netconicet.gov.arnih.govconicet.gov.arresearchgate.net. It is characterized by a tetracyclic nitrogen heterocycle and is structurally isomeric with this compound and isothis compound conicet.gov.ar. Neothis compound is also known by the name cryptotackieine capes.gov.brconicet.gov.arconicet.gov.ar. Its indoloquinoline core is a linear fusion of the indole and quinoline rings, specifically an indolo[2,3-b]quinoline system conicet.gov.arresearchgate.net.

Isothis compound, also identified as cryptosanguinolentine nih.govcapes.gov.brrsc.org, is another indoloquinoline alkaloid found in Cryptolepis sanguinolenta semanticscholar.orgnih.govthieme-connect.descielo.brresearchgate.netrsc.orgmdpi.com. Unlike this compound and neothis compound, isothis compound features an angular fusion of the indole and quinoline rings, forming an indolo[3,2-c]quinoline ring system semanticscholar.orgthieme-connect.deresearchgate.net. It was first isolated from natural sources in small quantities, often alongside this compound and quindoline nih.gov.

Table of Related Indoloquinoline Alkaloids from Cryptolepis sanguinolenta

Alkaloid NameAlternative Name(s)Ring Fusion PatternPrimary Plant Source PartCitation(s)
This compound-LinearRoots, Stem nih.govucc.edu.ghgoogle.comsemanticscholar.orgresearchgate.net
Neothis compoundCryptotackieineLinear (Indolo[2,3-b]quinoline)Roots researchgate.netcapes.gov.brconicet.gov.arconicet.gov.arresearchgate.net
Isothis compoundCryptosanguinolentineAngular (Indolo[3,2-c]quinoline)Roots semanticscholar.orgnih.govthieme-connect.deresearchgate.netcapes.gov.brrsc.org

The study of these related alkaloids, including their isolation, structural characterization, and potential biological activities, contributes to a broader understanding of the phytochemical diversity of Cryptolepis sanguinolenta and the medicinal chemistry of indoloquinoline compounds.

Cryptolepinone (B14262593) and Other Metabolites

The roots and other parts of Cryptolepis sanguinolenta are a rich source of diverse alkaloids, with this compound being the most extensively studied nih.govfrontiersin.org. Beyond this compound, research has identified numerous other indoloquinoline alkaloids and related compounds within the plant. These include:

Quindoline: A known alkaloid present in C. sanguinolenta nih.govucc.edu.ghnih.gov.

Cryptospirolepine: A spiro-nonacyclic alkaloid also isolated from the plant nih.govnih.gov.

Cryptolepicarboline, Cryptomisrine, 11-isopropylthis compound, and Bisthis compound: These are among the minor alkaloids reported from C. sanguinolenta nih.govnih.gov.

Isothis compound and Neothis compound: These are isomers of this compound, with isothis compound being an angularly fused alkaloid and neothis compound a linearly fused one nih.govnih.govuantwerpen.be. Neothis compound has shown potential for reduced cytotoxicity compared to this compound uantwerpen.be.

Cryptoheptine and Cryptoquindoline: Additional alkaloids identified in the plant nih.govnih.gov.

Cryptotackieine: Another reported alkaloid from the species nih.gov.

Cryptolepinoic acid and Methyl cryptolepinoate: New alkaloids isolated from the leaves of C. sanguinolenta researchgate.net.

Cryptolepinone is another compound identified in C. sanguinolenta. However, studies have indicated that cryptolepinone can be an artifact of extraction, arising from the oxidation of this compound. Through unambiguous synthesis, its structure has been confirmed, revealing that it can exist in equilibrium with its enol form, hydroxythis compound, depending on the solvent conditions. While identified in extracts, its status as a true natural product versus an artifact has been a subject of investigation researchgate.net. Cryptolepinone is also listed among the various alkaloids isolated from the plant nih.govnih.govscielo.brscielo.br.

Factors Influencing this compound Production in Source Plants

The yield and concentration of this compound in Cryptolepis sanguinolenta are significantly influenced by several factors, including plant age, nutrient availability, planting density, and the growing environment. Optimizing these factors is crucial for sustainable cultivation and maximizing this compound production.

Plant Age: The age of the plant at the time of harvest is a critical determinant of this compound yield. Research indicates that this compound content and yield generally increase with plant age, peaking around 9 months after transplanting. Some studies suggest optimal harvest times at approximately 9 months, with yields of up to 2.26 mg/100 mg dry root and 304.08 mg/plant mdpi.comresearchgate.netnih.govug.edu.gh. Another study identified 289 days after planting (approximately 9.5 months) as the ideal period for peak this compound concentration and root dry weight academicjournals.org. However, one study reported that plants cultivated for 15 months yielded the maximum this compound, suggesting a longer cultivation period might be beneficial for yield researchgate.net. Plant age has been found to have a more substantial impact on this compound production (50.6–55.7%) compared to fertilizer application mdpi.comresearchgate.netnih.govug.edu.gh.

Effect of Plant Age on this compound Content and Yield

Plant Age (Months/DAP)This compound Content (mg/100 mg dry root)This compound Yield (mg/plant or g/bed )Reference(s)
3 Months~0.88- mdpi.com
9 Months2.26 (field) / 2.04 (pot)304.08 mg/plant mdpi.comresearchgate.netnih.govug.edu.gh
12 Months~2.63 (field)- mdpi.com
15 Months-10.33 g/bed researchgate.net
289 DAP (~9.5 months)1.8452.8 g (root dry weight) academicjournals.org

Effect of Fertilizer Application on this compound Content

Fertilizer TypeThis compound Content (mg/100 mg dry root)Reference(s)
Unfertilized0.57 researchgate.net
N (200 kg/ha )3.14 (field) researchgate.net
P (200 kg/ha )2.30 (pot) researchgate.net
N (200 kg/ha )2.04 (pot) researchgate.net
NPKIncreased content mdpi.comresearchgate.netnih.govug.edu.gh
NIncreased content mdpi.comresearchgate.netnih.govug.edu.gh

Effect of Planting Density on this compound Content and Yield

Planting Density (plants/1.8 m²)This compound Content (mg/100 mg dry root)This compound Yield (mg/1.8 m²)Reference(s)
15LowerLower researchgate.netnih.gov
30ModerateModerate researchgate.netnih.gov
452.0823.31 researchgate.netnih.gov

Growth Environment: Cultivation in field conditions has been observed to yield significantly higher amounts of this compound compared to cultivation in pots. Field-grown plants showed a 2.5-fold increase in this compound yield relative to those grown in pots, although this did not affect the antiplasmodial activity of the extracts mdpi.comresearchgate.netnih.govug.edu.gh.

Staking: The practice of staking C. sanguinolenta plants, typically done to improve light exposure and ventilation for leaves, has shown varied effects. While staking did not significantly impact root dry weight, it was found to be important for seed pod production, possibly due to better flower positioning academicjournals.orgacademicjournals.org. Its influence on this compound concentration has been noted to vary depending on the plant's growth stage academicjournals.org.

Preclinical Pharmacological Investigations: Mechanistic Insights

In Vitro Cellular Activity Studies

Anticancer Mechanisms in Diverse Tumor Cell Lines

Cryptolepine exhibits potent cytotoxic effects across a range of cancer cell lines through multiple mechanisms. A primary mode of action is the inhibition of topoisomerase II, a crucial enzyme in DNA replication and transcription. nih.govaacrjournals.org By stabilizing the topoisomerase II-DNA covalent complex, this compound induces DNA strand breaks. acs.orgnih.gov This DNA damage triggers a cascade of cellular responses, including the activation of the p53 signaling pathway. mdpi.comnih.gov

Activated p53 leads to cell cycle arrest, primarily at the S-phase and G2/M phases, preventing the proliferation of cancer cells. nih.govmdpi.com Furthermore, the p53 activation initiates the intrinsic apoptotic pathway. This is characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c, ultimately leading to programmed cell death. nih.gov Studies have shown that this compound can induce apoptosis in various cancer cell lines, including non-melanoma skin cancer cells (SCC-13 and A431), human lung adenocarcinoma (A549), and breast cancer cells (MDA-MB-231 and MCF-7). nih.govmdpi.comnih.gov In triple-negative breast cancer cells, this compound has been shown to reduce proliferation, migration, and colony-forming ability by activating mutant p53. researchgate.netascopubs.org

The anticancer activity of this compound is also linked to its ability to intercalate into DNA, particularly at GC-rich sequences. acs.orgnih.gov This direct interaction with DNA can inhibit DNA synthesis, further contributing to its cytotoxic effects. nih.govnih.gov

Table 1: Anticancer Mechanisms of this compound in Various Cancer Cell Lines

Cancer Cell LinePrimary MechanismKey Molecular EventsReference
Non-melanoma skin cancer (SCC-13, A431)Topoisomerase II inhibition, DNA damageActivation of p53 signaling, S-phase cell cycle arrest, apoptosis mdpi.comnih.gov
Human lung adenocarcinoma (A549)p53 accumulationInduction of p21 nih.gov
Breast Cancer (MDA-MB-231, MCF-7)Topoisomerase II Alpha (TOP2A) inhibition, ApoptosisIncreased cytochrome C and BAX, decreased pro-caspase levels nih.govnih.gov
B16 MelanomaTopoisomerase II inhibition, DNA synthesis inhibitionG2/M phase cell cycle arrest nih.gov
Colorectal Cancer (DLD1, COLO205)CytotoxicitySuppression of WNT3a-induced OCT4 and CD133 expression scienceopen.com

Antimalarial and Antiplasmodial Activity Mechanisms in Parasitic Strains

This compound has demonstrated significant activity against various strains of Plasmodium falciparum, including chloroquine-sensitive and chloroquine-resistant strains. acs.orgnih.govacs.org Its primary antimalarial mechanism is believed to be the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. This compound is thought to interfere with this polymerization process, leading to an accumulation of toxic heme and subsequent parasite death.

The planar structure of this compound allows it to intercalate into DNA, a mechanism shared with other quinoline-containing antimalarial drugs. researchgate.net This interaction can disrupt DNA replication and transcription in the parasite. Studies have shown that this compound exhibits potent antiplasmodial activity with IC50 values comparable to chloroquine (B1663885) against certain strains. researchgate.net For instance, against the K1 multidrug-resistant strain of P. falciparum, this compound had an IC50 value of 0.23 µM, comparable to chloroquine's 0.26 µM. researchgate.net

Table 2: In Vitro Antiplasmodial Activity of this compound and Related Alkaloids

CompoundP. falciparum StrainIC50 (ng/mL)Reference
This compoundK-1 (chloroquine-resistant)52 ± 0.7 acs.orgacs.org
This compound hydrochlorideW-2 (chloroquine-resistant)52 ± 0.7 acs.orgacs.org
11-hydroxythis compoundK-1 (chloroquine-resistant)59 ± 1.0 acs.orgacs.org
Neothis compound (B1663133)K-1 (chloroquine-resistant)65 ± 1.3 acs.orgacs.org

Antimicrobial Activity Mechanisms against Bacterial and Fungal Pathogens

This compound and extracts of Cryptolepis sanguinolenta have shown broad-spectrum antimicrobial activity. The primary mechanism is thought to be the disruption of bacterial cell integrity. Studies have indicated that this compound can cause morphological changes and cellular breakdown in bacteria. researchgate.net The antibacterial action is more pronounced against Gram-positive bacteria. carta-evidence.org

In vitro studies have demonstrated that ethanolic and aqueous extracts of C. sanguinolenta, as well as isolated alkaloids like this compound, can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. researchgate.netnih.gov While the exact antifungal mechanism is less understood, it is suggested that this compound may interfere with fungal cell membrane integrity or essential metabolic pathways. nih.gov

Table 3: Antibacterial Spectrum of this compound and C. sanguinolenta Extracts

Bacterial StrainActivity of this compound/ExtractsReference
Gram-positive bacteria (e.g., Staphylococcus aureus)Strong inhibition carta-evidence.org
Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)Moderate to weak or no activity carta-evidence.orgnih.gov

Anti-inflammatory Molecular Mechanisms in Immune Cell Models

This compound exerts its anti-inflammatory effects through the modulation of key inflammatory pathways. In immune cell models, such as lipopolysaccharide (LPS)-stimulated macrophages and microglia, this compound has been shown to inhibit the production of pro-inflammatory mediators. nih.govnih.govresearchgate.net

A central mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govug.edu.gh NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been observed to inhibit the DNA binding of NF-κB, thereby suppressing the transcription of its target genes. nih.govresearchgate.net

Furthermore, this compound attenuates the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net It also reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). nih.govnih.govresearchgate.net The inhibition of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) production also contributes to its anti-inflammatory profile. nih.govresearchgate.net Additionally, this compound has been shown to attenuate the p38/MAPKAPK2 signaling pathway in microglia. nih.govnih.gov

Table 4: Anti-inflammatory Mechanisms of this compound

Molecular TargetEffect of this compoundCell ModelReference
NF-κBInhibition of DNA binding and nuclear translocationRAW 264.7 macrophages, Rat microglia nih.govnih.gov
iNOS/Nitric OxideInhibition of expression and productionRAW 264.7 macrophages, Rat microglia nih.govresearchgate.net
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Inhibition of productionRat microglia nih.govnih.govresearchgate.net
COX-2/PGE2Inhibition of expression and productionRat microglia nih.govresearchgate.net
p38/MAPKAPK2Inhibition of phosphorylationRat microglia nih.govnih.gov

Antihyperglycemic and Antidiabetic Mechanistic Investigations

The antihyperglycemic properties of this compound have been investigated in cellular models of diabetes. One of the proposed mechanisms is the enhancement of glucose uptake. In 3T3-L1 adipocytes, this compound has been shown to stimulate glucose transport. nih.govmdpi.com This suggests that this compound may improve insulin (B600854) sensitivity at the cellular level.

Neuroprotective Mechanisms in Cellular Models

This compound has demonstrated neuroprotective potential through several mechanisms. One significant action is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov By inhibiting these enzymes, this compound can increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov

In cellular models of neuroinflammation, this compound has been shown to protect neurons by suppressing microglial activation. nih.govnih.gov As detailed in the anti-inflammatory section, it inhibits the production of neurotoxic pro-inflammatory mediators by microglia, thereby reducing neuronal damage. nih.govnih.gov

Table 5: Cholinesterase Inhibitory Activity of this compound

EnzymeIC50 (nM)Reference
Electrophorus electricus acetylcholinesterase267 nih.gov
Recombinant human acetylcholinesterase485 nih.gov
Equine serum butyrylcholinesterase699 nih.gov

In Vivo Animal Model Studies (Mechanistic Focus)

In vivo studies utilizing animal models have been crucial in elucidating the mechanistic underpinnings of this compound's pharmacological effects. These investigations provide a systemic context to the cellular actions observed in vitro, offering insights into how the compound engages its targets and modulates complex signaling pathways within a living organism to produce a therapeutic effect.

This compound has been shown to modulate several key signaling pathways in various animal models, which is central to its therapeutic activities. A significant mechanism is its ability to activate the Type 1 Interferon (IFN-1) response. This activation involves the upregulation of key transcripts in the IFN-1 pathway, including JAK1, TYK2, STAT1, STAT2, and IRF9, as well as the interferon-stimulated gene OAS3. nih.govresearchgate.net This cascade leads to an accumulation of STAT1 and OAS3 proteins, suggesting that this compound's in vivo antiplasmodial and potential anticancer effects may be mediated, at least in part, through the induction of this innate immune response pathway. nih.gov

Furthermore, this compound demonstrates potent anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In studies using murine macrophage cell lines, a model for in vivo inflammatory responses, this compound was found to inhibit the DNA binding of activated NF-κB. nih.gov This action blocks the transcription of NF-κB-regulated proinflammatory proteins. This inhibitory effect on NF-κB, along with the attenuation of p38 MAPK signaling, is proposed as a primary mechanism for the anti-inflammatory and anti-neuroinflammatory properties observed in animal models. researchgate.netnih.gov

The therapeutic potential of this compound has been substantiated in various preclinical disease models, demonstrating significant efficacy against both parasitic infections and cancer.

In the realm of parasitology, this compound shows potent antiplasmodial activity. In murine models, it has been shown to significantly inhibit the development of Plasmodium vinckei petteri and Plasmodium berghei. nih.gov Specifically, this compound hydrochloride exhibited a significant chemosuppressive effect against both P. berghei yoelii and P. berghei berghei in infected mice. nih.gov Further studies have demonstrated its efficacy against other parasites, including activity against Babesia microti multiplication in mice. nih.gov

In oncology, this compound has shown promise in xenograft models. A notable study using a MGC-803 xenograft tumor model found that this compound treatment resulted in a tumor growth inhibition (TGI) of up to 53.2%, highlighting its potential as an anticancer agent.

Table 1: Efficacy of this compound in In Vivo Disease Models
Disease ModelAnimal ModelKey FindingsReference
MalariaMice infected with Plasmodium berghei yoeliiSignificant chemosuppressive effect. nih.gov
MalariaMice infected with Plasmodium berghei bergheiSignificant chemosuppressive effect (as hydrochloride salt). nih.gov
MalariaMice infected with Plasmodium vinckei petteriSignificant inhibition of parasite development.
BabesiosisMice infected with Babesia microtiInhibited parasite multiplication. nih.gov
CancerMGC-803 Xenograft ModelAchieved up to 53.2% tumor growth inhibition.

The identification of pharmacodynamic (PD) biomarkers is essential for understanding a drug's mechanism of action and for monitoring its biological activity in vivo. For this compound, molecular changes in the signaling pathways it modulates serve as key PD biomarkers.

The activation of the IFN-1 pathway provides measurable biomarkers of this compound's activity. Increased protein levels of STAT1 and the interferon-stimulated gene product OAS3 in response to this compound treatment are direct indicators of target engagement and pathway activation. nih.govresearchgate.net These proteins can be measured in tissues or cells to confirm the biological effect of the compound.

In the context of its anti-inflammatory effects, the inhibition of NF-κB activity is a critical pharmacodynamic marker. Specifically, a reduction in the DNA binding activity of NF-κB in nuclear extracts from cells of treated animals can be quantified to assess the degree of target inhibition by this compound. nih.gov This provides a direct measure of the compound's effect on this key inflammatory transcription factor.

Mechanism-Based Combination Studies

To enhance therapeutic efficacy and potentially overcome resistance, this compound has been evaluated in combination with established therapeutic agents. These studies focus on identifying synergistic interactions and understanding the mechanistic basis for these enhanced effects.

The most extensive in vivo combination studies for this compound have been in the context of malaria treatment. This compound exhibits pronounced synergy when combined with artemisinin (B1665778) derivatives. In studies using ICR mice infected with Plasmodium berghei NK-65, the combination of this compound with artesunate (B1665782) (ART) demonstrated a potent synergistic effect. nih.govscispace.comresearchgate.netnih.govbohrium.com The experimental median effective dose (ED50) of the combination (Zexp) was found to be 1.02 ± 0.02, which was significantly lower than the theoretical additive ED50 (Zadd) of 8.3 ± 0.31, confirming a strong synergistic interaction in vivo. nih.govnih.gov Similar synergistic interactions have also been noted in vitro with artemether (B1667619) and dihydroartemisinin. nih.govscispace.com

Beyond artemisinins, this compound's interactions with other antimalarials have been characterized, showing synergy with amodiaquine (B18356) and an additive effect with chloroquine and lumefantrine.

Table 2: In Vivo Synergistic Interactions of this compound
Combination AgentDisease ModelAnimal ModelInteraction TypeReference
ArtesunateMalaria (P. berghei NK-65)ICR MiceSynergistic nih.govnih.govbohrium.com
ArtemetherMalaria (P. falciparum 3D7)In Vitro DataSynergistic nih.govscispace.com
DihydroartemisininMalaria (P. falciparum 3D7)In Vitro DataSynergistic nih.govscispace.com
AmodiaquineMalariaIn Vitro DataSynergistic
ChloroquineMalariaIn Vitro DataAdditive

The mechanistic rationale for the observed synergy between this compound and other agents lies in their complementary modes of action, allowing for a multi-pronged attack on the disease.

In malaria, the synergy with artemisinins is believed to arise from their distinct mechanisms of action. Artemisinins exert their parasiticidal effect primarily through the generation of cytotoxic free radicals. This compound, on the other hand, has a multi-faceted mechanism that includes the inhibition of hemozoin formation (a process vital for parasite survival) and the inhibition of DNA synthesis and topoisomerase II. By targeting different, essential parasite survival pathways simultaneously, the combination achieves a greater therapeutic effect than either agent alone.

In the context of cancer, the potential for synergistic combinations is linked to this compound's ability to modulate pathways associated with drug resistance. For instance, its inhibition of the NF-κB pathway is particularly relevant. Constitutive activation of NF-κB is a known mechanism of resistance to chemotherapy in several tumor types. By inhibiting NF-κB, this compound may block the efficacy of this resistance mechanism, thereby re-sensitizing cancer cells to conventional chemotherapeutic agents and providing a strong mechanistic basis for its use in combination cancer therapies.

Mechanisms of Resistance to Cryptolepine and Analogues

Cellular Mechanisms of Acquired Resistance

Acquired resistance to cryptolepine can manifest through various cellular adaptations that reduce the drug's effective concentration within the cell or its ability to reach its molecular targets. This compound exerts its cytotoxic effects by intercalating into DNA and interfering with topoisomerase II, leading to DNA damage and subsequent cell cycle arrest or apoptosis nih.govresearchgate.netresearchgate.net.

Cellular mechanisms contributing to resistance may include:

Altered Drug Accumulation/Efflux: While not explicitly detailed for this compound in mammalian cells in the provided literature, enhanced efflux of drugs from the cell, often mediated by transporter proteins like P-glycoprotein, is a common resistance mechanism observed with other cytotoxic agents unimi.it.

Modulation of Cell Cycle Checkpoints and Apoptosis Pathways: this compound induces cell cycle arrest at various phases, including G1, S, and G2/M, and can trigger apoptosis or necrosis depending on the cell type and concentration nih.govresearchgate.netoup.com. Resistance could arise from alterations in key regulatory proteins involved in these pathways, such as p53, PI3K/AKT, or DNA-dependent protein kinase (DNA-PK) oup.com. For instance, resistance to this compound-induced cell death has been suggested to involve wortmannin (B1684655) targets other than DNA-PK oup.com.

Reduced Sensitivity to DNA Damage or Topoisomerase II Inhibition: Although this compound intercalates DNA and inhibits topoisomerase II, cells resistant to other topoisomerase II inhibitors (e.g., mitoxantrone) have shown only a moderate decrease in sensitivity to this compound, suggesting that topoisomerase II inhibition might not be the sole or primary target for resistance development nih.gov. Resistance could also involve more efficient DNA repair mechanisms or altered cellular responses to DNA lesions induced by this compound nih.govnih.gov.

Generation of Reactive Oxygen Species (ROS): this compound's cytotoxic effects are partly attributed to the generation of ROS researchgate.net. Cellular mechanisms that enhance antioxidant defenses or mitigate oxidative stress could contribute to resistance.

The cellular response to this compound, whether it leads to apoptosis or necrosis, can also be cell-type dependent, indicating that intrinsic cellular machinery plays a significant role in how cells respond to and potentially resist this compound's effects researchgate.net.

Genetic and Epigenetic Alterations Associated with Resistance

Resistance to chemotherapeutic agents is frequently driven by underlying genetic and epigenetic alterations that modify gene expression patterns, protein functions, and cellular signaling pathways.

Genetic Alterations: While specific genetic mutations directly conferring resistance to this compound are not extensively detailed in the provided search results, general mechanisms of genetic resistance apply. These can include mutations in the drug's direct target (e.g., topoisomerase II), amplification of genes encoding drug efflux pumps, or the activation of compensatory signaling pathways that bypass the drug's mechanism of action mdpi.com. For example, resistance to other targeted therapies is often mediated by secondary mutations in the target receptor or amplification of downstream signaling molecules mdpi.com. Studies have shown that resistance can arise from de novo mutations or pre-existing genetic variations elifesciences.org.

Epigenetic Alterations: Epigenetic modifications, which alter gene expression without changing the underlying DNA sequence, are increasingly recognized as critical drivers of therapeutic resistance frontiersin.orgnih.gov. These modifications can lead to the emergence of drug-resistant cell populations through various mechanisms:

DNA Methylation: Aberrant DNA methylation patterns can silence tumor suppressor genes or activate oncogenes involved in cell survival, proliferation, and resistance pathways frontiersin.orgnih.gov.

Histone Modifications: Dysregulation of histone modifications, such as acetylation and methylation (e.g., H3K9ac, H3K27me3), influences chromatin structure and gene accessibility. These changes can alter the expression of genes controlling cell cycle progression, DNA repair, and apoptosis, thereby contributing to drug resistance nih.govthno.org. Enzymes involved in histone modification, like histone methyltransferases (e.g., EZH2), are implicated in cancer progression and resistance thno.org.

Non-coding RNAs: MicroRNAs (miRNAs) and long non-coding RNAs (lncRNAs) can regulate gene expression post-transcriptionally and are involved in various cellular processes, including drug resistance frontiersin.orgfrontiersin.org.

Signaling Pathway Dysregulation: The interplay between key cellular regulators can also influence resistance. For instance, the activation of pathways like NF-kB can suppress the function of tumor suppressor proteins such as p53, which is critical for initiating apoptosis in response to DNA damage nih.gov. Aberrant NF-kB activation can thus inhibit p53-mediated apoptosis, promoting cell survival and resistance nih.gov. The efficacy of this compound has been shown to be influenced by the p53 status of cancer cells nih.govkingston.ac.uk.

Strategies to Overcome Resistance in Preclinical Models

Developing effective strategies to overcome this compound resistance involves a multi-pronged approach, often explored in preclinical models.

Development of this compound Analogues: The synthesis of this compound analogues has been pursued to identify compounds with improved pharmacological properties, including potentially altered resistance profiles. Some analogues have shown reduced sensitivity to resistance mechanisms associated with other chemotherapeutic agents, suggesting a potential to circumvent existing resistance pathways nih.govresearchgate.net.

Combination Therapies: Combining this compound or its analogues with other therapeutic agents is a promising strategy to achieve synergistic effects and target multiple resistance mechanisms simultaneously. Preclinical studies have explored combinations of this compound with agents like irinotecan, diminazene (B1218545) aceturate (DA), atovaquone (B601224) (AQ), and PARP inhibitors researchgate.netplos.orghaldatx.com. The shared mechanisms of action, such as topoisomerase inhibition, can provide a rationale for such combinations, aiming to enhance efficacy and overcome resistance researchgate.net.

Targeting Epigenetic Modifications: Given the significant role of epigenetic alterations in conferring drug resistance, strategies involving epigenetic drugs are being investigated. Agents that inhibit DNA methyltransferases or histone deacetylases can potentially reverse resistance-associated epigenetic changes and restore sensitivity to therapeutic agents frontiersin.orgnih.gov.

Utilizing Preclinical Models: The study and validation of resistance-overcoming strategies rely on diverse preclinical models. These include:

Patient-derived resistant cell lines: These models represent actual resistance mechanisms observed in clinical settings crownbio.com.

CRISPR-engineered cell lines: Gene editing technologies allow for the precise introduction or modification of genes known to be involved in resistance, enabling detailed mechanistic studies and the creation of specific resistant models crownbio.com.

In vivo drug-induced models: These models mimic the development of resistance within a complex biological system, incorporating factors such as the immune system and the tumor microenvironment, providing a more clinically relevant representation of resistance crownbio.com.

By understanding the cellular and molecular underpinnings of this compound resistance, researchers can design more effective therapeutic strategies, including novel analogues and combination regimens, to improve treatment outcomes in various diseases.

Compound List:

this compound

Neothis compound (B1663133)

2,7-dibromothis compound (B1245172)

Irinotecan

Loperamide

Diminazene aceturate (DA)

Atovaquone (AQ)

Mitoxantrone

Cisplatin

Doxorubicin

Enzalutamide

Gefitinib

Erlotinib

Osimertinib

Almonertinib

Lazertinib

Bedaquiline (BDQ)

Pretomanid (PMD)

XAV 939

PROTACs

SNIPERs

Advanced Analytical and Computational Research Methodologies in the Study of Cryptolepine

The indoloquinoline alkaloid cryptolepine has been the subject of extensive research, employing a range of sophisticated analytical and computational methods to elucidate its structure, mechanism of action, and potential as a scaffold for drug development. These methodologies provide deep insights into the molecular interactions and properties of this compound, guiding the design of new therapeutic agents.

Future Research Directions and Unaddressed Challenges

Elucidation of Remaining Ambiguous Mechanisms of Action

While foundational mechanisms of cryptolepine, such as DNA intercalation and inhibition of topoisomerase II, are well-documented, the molecular basis for its diverse biological effects remains largely ambiguous. nih.govmdpi.com For instance, its anti-inflammatory properties are linked to the inhibition of nitric oxide production and NF-κB DNA binding, but the upstream signaling pathways involved are not fully understood. nih.gov

Similarly, in its antiplasmodial activity, this compound is known to inhibit hemozoin formation, a mechanism similar to that of chloroquine (B1663885). acs.orgresearchgate.net However, for some potent analogues like 2,7-dibromothis compound (B1245172), the increased potency does not correlate with a more potent inhibition of hemozoin formation or increased accumulation in the parasite's food vacuole, suggesting a second, yet unknown, mechanism of action may be at play. nih.gov Furthermore, while some studies point to interactions with key cancer pathways like p53, STAT3, and PI3K-Akt, the precise nature and downstream consequences of these interactions require deeper investigation. researchgate.netresearchgate.net Future research must focus on dissecting these complex and potentially interconnected pathways to build a comprehensive model of its pharmacological action.

Exploration of Novel Pharmacological Targets

The multi-target activity of this compound suggests that its therapeutic reach may extend beyond its currently known applications. researchgate.net Network pharmacology and molecular docking studies have begun to reveal its potential to interact with a wide range of biological molecules. For example, in silico studies have identified potential binding interactions between alkaloids from Cryptolepis sanguinolenta, including this compound derivatives, and key SARS-CoV-2 viral proteins like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), suggesting a potential antiviral role. nih.gov

Further exploration into its effects on neurodegenerative diseases is also warranted, as this compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes critical in the pathology of Alzheimer's disease. nih.gov Identifying and validating these novel targets will be crucial for repurposing this compound and its analogues for new therapeutic indications. A systematic screening against diverse panels of receptors, enzymes, and other signaling proteins could uncover previously unappreciated pharmacological potential.

Advanced Preclinical Model Systems for Mechanistic Validation

Much of the research on this compound has been conducted using in vitro human tumor cell lines and in vivo mouse models of malaria (Plasmodium berghei). researchgate.net While these models have been invaluable, they have limitations in fully recapitulating the complexity of human diseases. For instance, in vivo studies in mice have demonstrated the wide distribution of this compound to various tissues, but more sophisticated models are needed to understand the compound's long-term effects and complex interactions within a complete biological system.

The use of zebrafish embryos has provided insights into the potential developmental effects of this compound, showing that it can induce malformations and growth retardation. nih.gov Future research should leverage more advanced preclinical systems. This includes patient-derived xenografts (PDXs) and organoid models for cancer research, which better mimic the heterogeneity and microenvironment of human tumors. For infectious diseases, co-culture systems that include human host cells could provide a more accurate picture of this compound's efficacy and mechanism of action. These advanced models will be critical for validating mechanisms and predicting clinical responses more accurately.

Integration of Multi-Omics Data for Comprehensive Understanding

To unravel the full complexity of this compound's biological activity, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build a holistic understanding of how this compound affects cellular processes. nih.govresearchgate.net Currently, research has often focused on single pathways or targets. researchgate.net A multi-omics approach, however, can reveal the interplay between different molecular layers, from gene expression changes (transcriptomics) to alterations in protein function (proteomics) and metabolic pathways (metabolomics). nih.govmdpi.com

For example, by combining transcriptomic and proteomic data from this compound-treated cancer cells, researchers could identify key regulatory hubs and networks that are perturbed by the compound. This could lead to the identification of novel biomarkers for predicting patient response or uncovering mechanisms of resistance. researchgate.netnih.gov Integrating these vast datasets requires sophisticated bioinformatics tools and machine learning algorithms but holds the promise of moving beyond a linear understanding of drug action to a comprehensive, network-based perspective, ultimately accelerating the rational design of next-generation therapies. researchgate.netnih.gov

Q & A

Q. What in vitro models are standard for evaluating cryptolepine’s cytotoxicity in cancer research?

Methodological Answer: this compound’s cytotoxicity is typically assessed using human tumor cell lines (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) and primary cultures of patient-derived tumor cells. The fluorometric microculture cytotoxicity assay (FMCA) quantifies IC50 values, which average 0.9 µM for hematological malignancies and 2.8 µM for solid tumors . Comet assays and colony formation tests further validate DNA damage and apoptosis induction, as demonstrated in non-melanoma skin cancer cells (NMSCCs) .

Q. How is this compound’s antimalarial activity tested against Plasmodium strains?

Methodological Answer: Antiplasmodial activity is evaluated using SYBR Green I fluorescence-based assays on chloroquine-resistant P. falciparum strains (e.g., 3D7). This compound exhibits IC50 values of 0.134 µM against multidrug-resistant strains, with synergistic effects observed when combined with artemisinin derivatives in P. berghei NK-65 murine models .

Q. What assays confirm this compound’s anti-inflammatory effects?

Methodological Answer: this compound suppresses NF-κB activation via luciferase reporter gene assays in HEK 293 cells. In LPS-induced neuroinflammation models, it reduces TNF-α, IL-6, and COX-2 levels, validated through ELISA, qPCR, and Western blotting for phosphorylated p38 MAPK .

Advanced Research Questions

Q. How can researchers reconcile this compound’s cytotoxicity with its therapeutic potential in malaria treatment?

Methodological Answer: Derivative synthesis (e.g., 8-fluoro-10-(N-3-dimethylaminopropyl)amino-11H-indeno[1,2-b]quinolone) reduces toxicity by modifying DNA intercalation. Structure-activity relationship (SAR) studies show side-chain modifications (e.g., propyl or cycloalkyl diamines) enhance antiplasmodial activity (IC50: 0.03 µg/mL) while lowering mammalian cell toxicity . Pharmacokinetic profiling in Sprague Dawley rats reveals rapid hepatic clearance, minimizing systemic exposure .

Q. What molecular mechanisms underlie this compound’s dual role in cell cycle arrest and apoptosis?

Methodological Answer: this compound induces G1/S phase arrest via p21Cip1/WAF1 upregulation in p53-dependent pathways (A549 cells) and activates DNA damage responses (ATM/ATR, BRCA1 phosphorylation). In p53-mutated osteosarcoma MG63 cells, it triggers mitochondrial membrane depolarization and caspase-3 activation, independent of p53 . Microarray analyses correlate cytotoxicity with topoisomerase II inhibition and microtubule disruption .

Q. How do conflicting data on this compound’s hepatoprotective vs. hepatotoxic effects inform experimental design?

Methodological Answer: Discrepancies arise from dose-dependent effects. At 30 mg/kg, this compound regenerates pancreatic β-cells in diabetic rats but fails to repair liver histopathology. In vitro metabolism studies using human hepatocytes identify CYP3A4-mediated oxidation as a detoxification pathway, while high doses (>100 mg/kg) induce mitochondrial dysfunction in HSC-T6 cells . Researchers should integrate LC-MS metabolomics and transcriptomics to clarify thresholds for therapeutic vs. toxic outcomes.

Methodological Considerations

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Methodological Answer: Gelatin nanoparticles loaded with this compound hydrochloride improve bioavailability (85% encapsulation efficiency) and reduce hemolytic activity in murine models. Pharmacokinetic studies using HPLC-MS/MS show a 2.5-fold increase in half-life compared to free this compound .

Q. How can SAR studies enhance this compound’s selectivity for cancer vs. normal cells?

Methodological Answer: Halogenation at C-11 (e.g., 11-bromothis compound) increases DNA binding specificity to G-quadruplex structures in oncogenic promoters (c-MYC, BCL-2), sparing normal cells. Flow cytometry and fluorescence polarization assays quantify selectivity ratios (e.g., 53.2% tumor growth inhibition in MGC-803 xenografts vs. <5% cytotoxicity in HL-7702 hepatocytes) .

Q. What bioinformatics tools analyze this compound’s multi-target pharmacological profile?

Methodological Answer: Network pharmacology models integrate transcriptomic data (e.g., GEO datasets) to map this compound’s interactions with topoisomerase II, NF-κB, and acetylcholinesterase. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to DNA duplexes (ΔG = -9.2 kcal/mol) and enzyme active sites .

Data Contradiction Analysis

Q. Why do in vitro and in vivo anti-inflammatory results diverge for this compound?

Methodological Answer: In vitro, this compound inhibits NF-κB at 10 µM, but in vivo bioavailability limits efficacy. Murine models require liposomal encapsulation to achieve therapeutic plasma concentrations (Cmax: 1.2 µg/mL). Discrepancies also arise from immune cell heterogeneity; this compound suppresses microglial IL-1β but not macrophage TNF-α in the same model .

Tables of Key Findings

Activity Model System Key Mechanism Reference
AnticancerA549 lung adenocarcinomap21Cip1/WAF1 upregulation, G1 arrest
AntimalarialP. falciparum 3D7Synergy with artemisinin (FIC index: 0.3)
Anti-inflammatoryLPS-stimulated microgliaCOX-2 suppression, p38 MAPK inhibition
HepatoprotectiveTGF-β1-induced HSC-T6 cellsShh pathway inhibition, MeCP2 downregulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptolepine
Reactant of Route 2
Cryptolepine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.